Product packaging for Vat Blue 64(Cat. No.:CAS No. 15935-52-1)

Vat Blue 64

Cat. No.: B579529
CAS No.: 15935-52-1
M. Wt: 750.727
InChI Key: GBMNMRCKYNZALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Milestones in Vat Dye Chemistry

The history of synthetic dyes is intrinsically linked to advancements in organic chemistry, with vat dyes marking a pivotal era. The journey began with natural colorants, but the quest for greater consistency, vibrancy, and durability led to synthetic innovations. A monumental milestone was the introduction of the first synthetic vat dye, Indanthrene, by chemist René Bohn at BASF in 1901 ebsco.com. This discovery revolutionized the dyeing industry by providing water-insoluble dyes that, through a process of chemical reduction (vatting) and subsequent re-oxidation, became permanently fixed within textile fibers, ensuring superior colorfastness ebsco.comslideshare.netscribd.comp2infohouse.org.

Indigo (B80030), a naturally occurring vat dye with a history stretching back millennia, serves as an early exemplar of this dye class, though its application methods and fastness profiles can differ from many synthetic counterparts scribd.comp2infohouse.orgencyclopedia.com. The synthesis of Indanthrone (B1215505) (C.I. Vat Blue 4) in 1901, also attributed to Bohn, from anthraquinone (B42736) derivatives, was a catalyst for the development of a vast array of vat dyes, many offering enhanced fastness properties compared to their natural predecessors ebsco.comp2infohouse.org. By the mid-20th century, the vat dye landscape had expanded significantly, with a wide range of colors and varieties available, reflecting continuous innovation in synthesis and application dyestuffscn.com.

Evolution of Scholarly Perspectives on Vat Blue 64 and Related Chromophores

Scholarly interest in vat dyes has evolved from foundational work on synthesis and application to detailed investigations into their molecular structures and chromophoric systems. This compound, identified by its Colour Index name C.I. This compound and C.I. 66730, is characterized by its anthraquinone molecular structure worlddyevariety.com. Anthraquinone derivatives, as a class, are recognized for their inherent stability and good light resistance, stemming from their conjugated systems and resonance stabilization encyclopedia.compjoes.comiarc.fr.

The academic understanding of these complex molecules has advanced through spectroscopic analysis, including IR and Raman spectroscopy, which help elucidate their structural nuances irug.org. Research has also focused on the chemical transformations involved in the vatting process, where the insoluble dye is reduced to a soluble leuco form, and its subsequent re-oxidation within the fiber to achieve the final color and fastness ebsco.comslideshare.netscribd.comcottoninc.com. Scholarly perspectives have also broadened to include the development of more efficient and environmentally conscious synthesis routes for these dyes, addressing challenges associated with traditional chemical processes google.com.

Current Research Landscape and Academic Significance of this compound Inquiry

This compound is primarily employed in the dyeing and printing of cotton, polyester/cotton blends, and knit fabrics, valued for its dark blue hue and robust performance worlddyevariety.com. Its academic significance lies in its representation of the anthraquinone vat dye class, offering insights into chromophore behavior, synthesis strategies, and application technology.

Studies on this compound and related dyes often investigate their fastness properties, such as resistance to light, washing, and bleaching, which are critical parameters for textile durability worlddyevariety.comgoogle.comcncolorchem.com. For instance, Vat Blue 6, which shares structural similarities and is an anthraquinone vat dye, exhibits a light fastness of grade 7 and resistance to chlorine bleaching google.com. The academic interest in this compound also extends to its chemical structure and the underlying principles of its synthesis, which, like other vat dyes, involves complex organic reactions and purification steps worlddyevariety.comgoogle.comlookchem.com. Research into the degradation of vat dyes, such as Vat Blue 4, by microorganisms also highlights the ongoing scientific exploration into the environmental fate and remediation of these colorants pjoes.compjoes.compjoes.com.

Data Tables

To further illustrate the properties and context of this compound, the following data tables present key research findings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
NameC.I. This compound, C.I. 66730 worlddyevariety.com
Molecular FormulaC₄₄H₂₆N₆O₇ worlddyevariety.com
Molecular Weight750.71 worlddyevariety.com
CAS Registry Number15935-52-1 / 12237-36-4 worlddyevariety.comlookchem.com
Molecular StructureAnthraquinones worlddyevariety.com
AppearanceDark blue powder worlddyevariety.com

Table 2: Fastness Properties of this compound (ISO Standards)

PropertyRatingStainingSource
Ironing Fastness4N/A worlddyevariety.com
Chlorine Bleach52 worlddyevariety.com
Light Fastness74 worlddyevariety.com
Mercerized55 worlddyevariety.com
Oxygen Bleach4-54-5 worlddyevariety.com
Soaping4-54-5 worlddyevariety.com

Table 3: Key Vat Dyes and Their Historical/Chemical Significance

Dye NameC.I. NumberPrimary ChromophoreKey Historical/Chemical NoteSource
Vat Blue 4C.I. 69825AnthraquinoneFirst synthetic vat dye (Indanthrene), synthesized by R. Bohn in 1901, marking a significant milestone in dye chemistry. ebsco.comp2infohouse.org
Vat Blue 6 (BC)C.I. 69825AnthraquinoneStructurally similar to Pigment Blue 64, exhibits excellent application fastness, heat-resisting stability, light fastness of 7 grade, and chlorine bleach resistance. google.comcncolorchem.com
IndigoC.I. 73000IndigoidAncient natural vat dye, foundational to the class. Synthetic production began in 1897, largely replacing natural sources. p2infohouse.orgencyclopedia.com
This compoundC.I. 66730AnthraquinoneUsed for cotton and blended fabric dyeing/printing, known for good fastness properties. worlddyevariety.com

List of Compound Names:

this compound

Indanthrene

Alizarin

Indigo

Indanthrone (C.I. Vat Blue 4)

Flavanthrone

Caledon Jade Green XBN

Vat Green 1

Vat Blue 6 (Vat Blue BC)

Pigment Blue 64

Indigo Blue RS (C.I. Vat Blue 4)

Bezathren Blau BCE

Tyrian Purple

Mauve

Procion RED MX-2B

Cibacron

Remazol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H26N6O7 B579529 Vat Blue 64 CAS No. 15935-52-1

Properties

IUPAC Name

N-[4-amino-3-[5-(1-amino-4-benzamido-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]-9,10-dioxoanthracen-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26N6O7/c45-35-27(19-29(47-41(55)21-11-3-1-4-12-21)31-33(35)39(53)25-17-9-7-15-23(25)37(31)51)43-49-50-44(57-43)28-20-30(48-42(56)22-13-5-2-6-14-22)32-34(36(28)46)40(54)26-18-10-8-16-24(26)38(32)52/h1-20H,45-46H2,(H,47,55)(H,48,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMNMRCKYNZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NN=C(O4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)N)C(=O)C9=CC=CC=C9C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864649
Record name N,N'-{1,3,4-Oxadiazole-2,5-diylbis[(4-amino-9,10-dioxo-9,10-dihydroanthracene-3,1-diyl)]}dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15935-52-1
Record name N,N′-[1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxo-3,1-anthracenediyl)]bis[benzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15935-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl))bis(benzamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[1,3,4-oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl)]bis(benzamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations of Vat Blue 64 Formation

Established and Novel Synthetic Routes for Vat Blue 64

The precise and proprietary synthesis routes for many specialized dyes, including this compound, are often detailed in patents or held as trade secrets by manufacturers. However, by examining related compounds and general principles of anthraquinone (B42736) vat dye synthesis, a framework for understanding its formation can be established.

Precursor Chemistry and Intermediate Reaction Pathways

This compound is characterized by its molecular formula C44H26N6O7 and a molecular weight of approximately 750.71 worlddyevariety.com. This complex structure suggests it is likely formed through the condensation of multiple substituted anthraquinone units or related heterocyclic precursors. Vat dyes, in general, are synthesized from simpler anthraquinone derivatives. The foundational precursor for many anthraquinone dyes is anthraquinone itself, which can be synthesized from naphthalene (B1677914) and benzene (B151609) via phthalic anhydride (B1165640) fibre2fashion.com, wikipedia.org.

A key intermediate in the synthesis of many blue anthraquinone vat dyes is 1-aminoanthraquinone (B167232), which can be obtained through the sulfonation of anthraquinone followed by amination, or via the reduction of nitroanthraquinone fibre2fashion.com, wikipedia.org. Further derivatization of aminoanthraquinones, such as halogenation or condensation reactions, leads to more complex structures.

Crucially, literature indicates that Vat Blue 6 (C.I. 69825) and Pigment Blue 64 share the same chemical structure as this compound google.com. This suggests that synthetic pathways developed for Vat Blue 6 are directly applicable to this compound. The synthesis of Vat Blue 6 is described as proceeding from Vat Blue 4 (Indanthrone), which itself is synthesized from 1-aminoanthraquinone google.com, google.com. Therefore, the pathway likely involves the condensation and subsequent reaction of advanced anthraquinone intermediates.

Catalytic Systems and Their Mechanistic Roles in Synthesis

The formation of complex polycyclic structures like this compound often relies on catalytic systems to facilitate specific bond formations and transformations. In the synthesis of Vat Blue 6 from Vat Blue 4, a key reagent is sulfonyl chloride, which acts as a chlorinating agent and likely participates in a condensation or coupling reaction google.com.

More broadly, the synthesis of anthraquinone vat dyes frequently employs catalysts such as copper salts for condensation reactions, which are vital for linking anthraquinone units together fibre2fashion.com. Additionally, boric acid or borate (B1201080) salts can function as condensation auxiliaries in specific anthraquinone vat dye preparations google.com. Phase-transfer catalysts have also been utilized in the synthesis of vat dyes to improve reaction efficiency by facilitating the transfer of reactants between immiscible phases google.com.

Optimization Strategies for Reaction Conditions in Laboratory and Industrial Contexts

Optimizing reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness in dye synthesis. For the industrial preparation of Vat Blue 6 (and by extension, this compound), a specific set of conditions has been described:

Solvent: The reaction is typically carried out in an aromatic inert solvent, such as chlorobenzene, o-dichlorobenzene, or nitrobenzene (B124822) google.com.

Reactant Ratios: The mass ratio of the aromatic inert solvent to the precursor (Vat Blue 4) is generally between 2:1 and 10:1, with a preferred range of 2:1 to 4:1. The molar ratio of Vat Blue 4 to sulfonyl chloride is typically between 1:1.5 and 1:8, with a preferred range of 1:2.5 to 1:5 google.com.

Temperature: The addition of sulfonyl chloride is controlled at 20-40 °C, followed by heating for the reaction itself, preferably between 70-90 °C google.com.

Work-up: After the reaction, the mixture is diluted with water, and the pH is adjusted to 7-10 using an alkali. The solvent is then distilled, and the product is recovered through filtration and washing with hot water google.com.

These conditions represent an optimized industrial process designed to maximize product yield and quality. General chemical optimization strategies, such as the "one-factor-at-a-time" (OFAT) method or more advanced response surface methodology, are employed in both laboratory and industrial settings to fine-tune parameters like temperature, reactant concentrations, catalysts, and reaction times to achieve the best possible outcomes whiterose.ac.uk.

Table 1: Optimized Synthesis Conditions for Vat Blue 6 (as a proxy for this compound)

ParameterConditionSource
PrecursorVat Blue 4 google.com
SolventAromatic inert solvent (e.g., chlorobenzene, o-dichlorobenzene, nitrobenzene) google.com
ReactantSulfonyl chloride google.com
Solvent:Vat Blue 4 Ratio (w:w)2-10:1 (preferably 2-4:1) google.com
Vat Blue 4:Sulfonyl Chloride (mol:mol)1:1.5-8 (preferably 1:2.5-5) google.com
Reaction Temperature70-90 °C (addition controlled at 20-40 °C) google.com
Work-upDilution with water, pH adjustment (7-10), solvent distillation, filtration, washing with hot water google.com

Table 2: General Precursors and Reaction Types in Anthraquinone Vat Dye Synthesis

Precursor ClassExamplesTypical Reaction TypesGeneral Catalysts/Auxiliaries
AnthraquinoneAnthraquinoneSulfonation, Nitration, HalogenationSulfuric acid, Nitric acid, Halogenating agents, Mercuric sulfate (B86663)
Aminoanthraquinones1-aminoanthraquinone, 2-aminoanthraquinone (B85984)Condensation, Cyclization, Amination, Halogenation, BrominationCopper salts, Boric acid/borates, Alkali, Phase-transfer catalysts
Polycyclic Anthraquinone DerivativesDianthrimides, Indanthrones, Violanthrones, etc.Intermolecular condensation, Cyclization, Oxidation, ChlorinationCopper salts, Lewis acids, Oxidizing agents

Detailed Mechanistic Studies of this compound Synthesis

Detailed mechanistic investigations, including specific kinetic and thermodynamic parameters, as well as elucidated by-product formation pathways for this compound, are not extensively published in readily accessible literature. Such studies are often highly specialized and may be proprietary. However, general principles of vat dye synthesis provide insight into the types of mechanisms involved.

Kinetic and Thermodynamic Parameters of Reaction Steps

Elucidation of By-product Formation Mechanisms

The formation of unwanted by-products is a common challenge in the synthesis of complex organic molecules. In the context of anthraquinone vat dye synthesis, potential by-products can arise from incomplete reactions, side reactions such as over-chlorination or undesired condensations, or the decomposition of intermediates.

For example, in the synthesis of Vat Blue 6 from Vat Blue 4, the reaction involves chlorination and condensation. Incomplete chlorination could lead to partially chlorinated products, while over-chlorination might result in undesired polychlorinated species. Similarly, if the condensation reaction is not perfectly controlled, isomers or oligomeric by-products could form. The precise mechanisms by which these by-products are formed are often complex, involving competing reaction pathways. Efficient synthetic routes are designed to favor the desired reaction pathway, thereby minimizing the formation of impurities through careful control of stoichiometry, temperature, reaction time, and catalyst selection.

Compound List:

this compound (C.I. This compound, C.I. 66730)

Vat Blue 6 (C.I. Vat Blue 6, C.I. 69825)

Pigment Blue 64

Vat Blue 4 (Indanthrone)

Anthraquinone

1-aminoanthraquinone

2-aminoanthraquinone

Naphthalene

Benzene

Phthalic anhydride

Green Chemistry Principles in this compound Synthesis Research

Development of Sustainable Solvent Systems

The choice of solvent significantly impacts the environmental footprint of a chemical synthesis. Traditional methods for producing anthraquinone vat dyes, including those structurally related to this compound, have often employed harsh or difficult-to-manage solvents. For instance, older processes for Vat Blue 6 (which shares the same structure as this compound) utilized sulfuric acid as a solvent, leading to substantial waste acid discharge google.com.

Table 1: Solvent Systems in Vat Dye Synthesis (Vat Blue 6/64 Context)

Methodology AspectTraditional Solvent System (Example)Improved Solvent System (Vat Blue 6)Potential Greener Alternatives (General)Green Chemistry Principle Addressed
Solvent Type Sulfuric Acid google.comAromatic Inert Solvents google.comSupercritical CO₂, DESs mdpi.compan.plUse of Safer Solvents, Waste Prevention
Solvent Management High waste generation/disposalRecyclable via steam distillation google.comHigh recovery rates, low toxicity mdpi.compan.plWaste Prevention, Resource Utilization
Environmental Impact High waste acid/salt discharge google.comReduced waste discharge google.comMinimized VOCs, biodegradability mdpi.compan.plPrevention of Pollution, Safer Chemistry
Process Efficiency Lower resource utilizationEnhanced resource utilization google.comImproved process efficiencyAtom Economy, Resource Utilization

Exploration of Atom-Economical and Waste-Reducing Methodologies

A cornerstone of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste rsc.orgacs.org. Traditional synthesis routes for vat dyes have often been characterized by low yields, the use of stoichiometric reagents, and the generation of significant byproducts, leading to substantial waste streams.

For Vat Blue 6, older production methods involved chlorination using sulfuric acid as a solvent and manganese dioxide as a catalyst, followed by washing with sulfuric acid and reduction in sodium sulfite (B76179) solution. This process was associated with high raw material consumption, difficult recovery, high production costs, and the discharge of large amounts of waste acid, causing serious environmental pollution google.com.

In contrast, advancements in the synthesis of Vat Blue 6 have focused on waste reduction and improved atom economy. One such industrial method involves reacting Vat Blue 4 with sulfonyl chloride in an aromatic inert solvent. This approach is noted for reducing the discharge of waste acid and waste salt, improving the raw material recycling rate, and simplifying process control, leading to lower production costs google.com. By minimizing the generation of unwanted byproducts, this methodology aligns with the green chemistry principle of waste prevention.

Furthermore, the broader field of vat dye processing is exploring alternatives to traditional reducing agents, such as sodium dithionite (B78146), which produce problematic byproducts like sodium sulfate and thiosulfates. Electrochemical reduction methods and the use of bio-based or more stable reducing agents are being investigated as greener alternatives for solubilizing vat dyes during the dyeing process researchgate.netresearchgate.netslideshare.netethz.ch. While these are primarily related to the application phase, they reflect an industry-wide shift towards reducing chemical waste and improving process sustainability, which can influence future synthesis research. The development of catalytic processes, which are superior to stoichiometric reagents in terms of waste reduction and efficiency, is also a key area for achieving higher atom economy in dye synthesis acs.org.

Table 2: Waste Reduction and Atom Economy in Vat Dye Synthesis (Vat Blue 6/64 Context)

Methodology AspectTraditional Method (Vat Blue 6/related)Improved Method (Vat Blue 6)Green Chemistry Principle Addressed
Waste Acid/Salt Discharge High, due to sulfuric acid use and chlorination google.comSignificantly reduced google.comWaste Prevention
Raw Material Utilization High consumption, difficult recovery google.comImproved recycling rate google.comAtom Economy, Resource Utilization
Byproduct Generation Significant, including waste acid and salts google.comMinimized by process optimization google.comWaste Prevention
Reducing Agent Use Sodium dithionite (problematic byproducts) researchgate.netresearchgate.netElectrochemical reduction, bio-based alternatives (potential for synthesis/dyeing) researchgate.netresearchgate.netslideshare.netPrevention of Pollution, Safer Chemistry
Process Complexity Multi-step, difficult control google.comSimplified procedure, easier control google.comDesign for Energy Efficiency, Safer Chemistry
Overall Efficiency Lower yields, higher costs google.comHigher yields, lower costs, improved efficiency google.comAtom Economy, Energy Efficiency

Mentioned Compounds:

this compound

Vat Blue 6

Pigment Blue 64

Vat Blue 4

Chlorobenzene

o-dichlorobenzene

Nitrobenzene

Sulfonyl chloride

Sulfuric acid

Manganese dioxide

Sodium sulfite

Sodium dithionite

Sodium sulfate

Thiosulfates

Indigo (B80030)

Vat dyes

Sulfur dyes

Reactive dyes

Disperse dyes

Acid dyes

Azo dyes

Anthraquinone dyes

Indanthrene blue

Indigo carmine (B74029)

Benzanthrone

Dibenzanthrone (Violanthrone)

Vat Green 1

Vat Orange 5

Vat Blue 12

Vat Blue 20

Vat Brown 1

Vat Yellow 3RR

Vat Yellow 3RT

Vat Olive Green B

Vat Blue RSN

Solvent Blue 35

Solvent Blue 36

Solvent Blue 79

Solvent Blue 58

Solvent Blue 98

Solvent Orange 98

Solvent Green 33

Vat Blue 1

1-aminoanthraquinone

Indoxyl

Tryptophane

Pyocyanin

Hydroxy phenazine (B1670421)

Melanin

Violacein

Tryptanthrin

Calix google.comarenes

Starch

Chitin

Chitosan

Reactive blue 2

Reactive red 2

Indigo derivatives

Indirubin

Isatin

Aniline

Formaldehyde

Sodium cyanide

Indoxyl

2-hydroxybiphenyl-3-monooxygenase

1-nitroanthraquinone (B1630840)

4,5-difluorophthalic acid

Potassium borofluoride

Silodosin intermediate

1-bromodibenzofuran (B8490)

Jak inhibitor key intermediate

4-nitro-4-amino diphenyl amine 2-sulfonic acid (4 NADPSA)

4:4 Diamino Sulphanilide (DASA)

2-hydroxyethylmethacrylate

Tetrahydrofurfuryl methacrylate (B99206)

Ethylene glycol dimethacrylate

Polyamides

Polyesters

Polyureas

Poly(acrylonitrile)

Phenolphthalein

β-cyclodextrin

Chitosan

Deep eutectic solvents (DESs)

Tryptophan

Advanced Analytical and Spectroscopic Characterization Methodologies for Vat Blue 64

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, allowing for the confirmation of elemental composition and the identification of unknown impurities. For a large molecule like Vat Blue 64 (C₄₄H₂₆N₆O₇), HRMS can provide an exact mass measurement, which is critical for verifying its identity. mdpi.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate gas-phase ions of the dye molecule with minimal fragmentation.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In this process, the protonated molecular ion ([M+H]⁺) of this compound would be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragments helps to piece together the molecule's structure. For large, polycyclic aromatic structures like anthraquinone (B42736) derivatives, fragmentation often involves characteristic losses of small neutral molecules and cleavages at linker groups. nih.gov

Expected fragmentation behavior for this compound would include:

Cleavage of amide or other linking bonds within the structure.

Sequential loss of carbonyl (CO) groups from the anthraquinone core.

Fission of the fused aromatic ring systems.

A systematic analysis of these fragmentation pathways allows for the confirmation of the core structure and the arrangement of its constituent parts.

Table 1: Hypothetical High-Resolution MS/MS Fragmentation Data for this compound (Note: This data is illustrative of expected fragments for a compound of this class, as specific experimental data for this compound is not publicly available.)

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossInferred Structural Moiety
751.1897 ([M+H]⁺)723.1948COCarbonyl group
751.1897 ([M+H]⁺)695.20002COTwo carbonyl groups
751.1897 ([M+H]⁺)---C₂H₂N₂OFragment of a linking heterocycle
751.1897 ([M+H]⁺)---C₂₀H₈N₂O₂Major anthraquinone-based substructure

Isotopic Signature Investigations

The high resolution afforded by instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the detailed analysis of a compound's isotopic pattern. The elemental formula of this compound, C₄₄H₂₆N₆O₇, predicts a specific distribution of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that results in a unique isotopic signature. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern, the elemental composition can be confirmed with high confidence. This is also invaluable for identifying co-eluting impurities, as their distinct elemental compositions would produce different isotopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. msu.edu For a complex molecule like this compound, with numerous aromatic protons and carbons in similar chemical environments, one-dimensional (1D) NMR spectra (¹H and ¹³C) would be crowded and difficult to interpret fully.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the proton and carbon signals of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the connectivity of protons within each aromatic ring system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different structural fragments across the molecule, such as linking substituents to the main anthraquinone framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are typical ranges for the proposed functional groups, as specific experimental data for this compound is not publicly available.)

NucleusFunctional GroupPredicted Chemical Shift Range (ppm)
¹HAromatic (Ar-H)7.0 - 9.0
¹HAmine/Amide (N-H)5.0 - 8.5
¹³CAromatic (Ar-C)110 - 150
¹³CCarbonyl (C=O)170 - 190

Solid-State NMR for Aggregate Structure and Polymorphism

Since this compound is a solid pigment, its properties can be highly dependent on its solid-state form, including its crystal structure (polymorphism) and the arrangement of molecules. Solid-State NMR (ssNMR) is a key technique for probing these characteristics. researchgate.net Unlike solution-state NMR, ssNMR provides information about the local molecular environment in the solid phase. By analyzing parameters such as chemical shift anisotropy and using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different crystalline forms or identify the presence of amorphous content. dur.ac.uk This is critical for controlling the coloristic and performance properties of the pigment.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Polymorphic Forms

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to chemical bonding and molecular structure, making them excellent tools for identifying functional groups and studying intermolecular interactions. spectroscopyonline.compressbooks.pub

For this compound, FTIR and Raman spectra would provide a characteristic "fingerprint" based on its molecular structure. Key vibrational modes would include:

C=O Stretching: Strong absorptions in the IR spectrum, typically around 1650-1700 cm⁻¹, corresponding to the multiple carbonyl groups of the anthraquinone core. vscht.cz

C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the extensive aromatic ring system.

C-N Stretching: Vibrations associated with the amine or amide linkages in the molecule.

N-H Bending: Modes related to the N-H bonds present in the structure.

Raman spectroscopy is complementary to FTIR. While carbonyl stretches are strong in IR, aromatic C=C stretching vibrations are often very strong in Raman spectra, providing clear signals for the core structure. mdpi.com Furthermore, because polymorphism involves different arrangements of molecules in the crystal lattice, this leads to subtle changes in intermolecular interactions (like hydrogen bonding), which in turn affect the vibrational frequencies. Both FTIR and Raman can be highly effective in distinguishing between different polymorphic forms of this compound by detecting these slight shifts in peak positions and changes in peak shapes. doaj.org

Table 3: Expected Characteristic Vibrational Bands for this compound (Note: These are typical wavenumber ranges for the proposed functional groups, as specific experimental data for this compound is not publicly available.)

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300 - 3500FTIR/Raman
Aromatic C-H Stretch3000 - 3100FTIR/Raman
Carbonyl C=O Stretch1650 - 1700FTIR (Strong)
Aromatic C=C Stretch1400 - 1600FTIR/Raman (Strong)
C-N Stretch1250 - 1350FTIR/Raman

Detailed Vibrational Band Assignment and Conformational Analysis

A comprehensive analysis would involve correlating the experimental spectra with theoretical calculations, often employing density functional theory (DFT). researchgate.net This computational approach allows for the prediction of vibrational frequencies and intensities, aiding in the assignment of specific bands to the stretching, bending, and torsional modes of the molecule's constituent bonds. nsf.gov

For anthraquinone derivatives, characteristic vibrational bands are expected. For instance, the C=O stretching vibrations of the quinone moiety typically appear in a distinct region of the infrared spectrum. Aromatic C-H and C=C stretching and bending modes would also be prominent features. The specific substitution pattern of this compound would lead to a unique spectral signature.

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is also critical. For large and potentially flexible molecules like this compound, multiple conformations may exist. Computational modeling can be used to determine the most stable conformers and to understand how conformational changes might affect the dye's properties. nih.govmdpi.com

Hypothetical Vibrational Band Assignments for this compound (based on anthraquinone structures):

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3100-3000Aromatic C-HStretching
1680-1650C=O (quinone)Stretching
1600-1450Aromatic C=CStretching
1300-1000C-NStretching
900-650Aromatic C-HOut-of-plane bending

In Situ Spectroscopic Monitoring of Chemical Transformations

The application of vat dyes involves a reduction step to form a soluble leuco form, followed by oxidation to regenerate the insoluble pigment within the fiber. tiankunchemical.comtextilelearner.netidosi.orgresearchgate.net In situ spectroscopic techniques are invaluable for monitoring these chemical transformations in real-time.

Spectroelectrochemistry, which combines spectroscopy with electrochemical methods, can be a powerful tool. For instance, in situ FT-IR/ATR (Attenuated Total Reflectance) spectroscopy can be used to follow the changes in the vibrational spectrum of the dye as it undergoes reduction and oxidation, providing direct evidence of the conversion between the keto and leuco forms. idosi.org

UV-Visible spectroscopy is another key technique for in-situ monitoring. The soluble leuco form of a vat dye typically has a different color and, therefore, a different UV-Vis absorption spectrum compared to its oxidized form. By monitoring the changes in the absorption spectrum of the dyebath, the kinetics of the reduction and dyeing process can be studied.

X-ray Diffraction and Crystallography for Crystalline Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com

Powder X-ray Diffraction for Crystalline Phases and Microstructure

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org It is particularly useful for identifying the crystalline phases present in a powdered dye sample and can be used for quality control to ensure batch-to-batch consistency. ncl.ac.ukresearchgate.netmdpi.com The PXRD pattern is a fingerprint of the crystalline material. While it does not provide the same level of detail as single-crystal XRD, it is a powerful tool for phase identification and for studying polymorphism, where a compound can exist in different crystalline forms. si.edu Different polymorphs can exhibit different properties, such as color and solubility.

Chromatographic Separations Coupled with Advanced Detectors for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography (HPLC) is a powerful technique for separating the components of a mixture. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally sensitive and selective tool for the analysis of complex samples, such as commercial dye formulations or environmental samples containing dye residues. nih.govunimi.itresearchgate.netepa.govresolvemass.caresearchgate.net

For the analysis of this compound, an HPLC method would be developed to separate the main dye component from any impurities or degradation products. mdpi.comgdut.edu.cnnih.govresearchgate.netresearchgate.net The separated components would then be introduced into the mass spectrometer.

The mass spectrometer provides information about the molecular weight of each component. In MS/MS, a specific ion (typically the molecular ion of the compound of interest) is selected and fragmented. The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used for unambiguous identification. semanticscholar.orgresearchgate.net This technique is particularly valuable for identifying unknown impurities or degradation products by analyzing their fragmentation pathways. mdpi.comnih.govresearchgate.netresearchgate.net

Typical HPLC-MS/MS Parameters for Anthraquinone Dye Analysis:

ParameterDescription
Column Reversed-phase C18 or C8
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for sulfonated dyes.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Detection Mode Full scan for initial analysis, followed by product ion scan (MS/MS) for structural elucidation.

Gel Permeation Chromatography for Aggregation State and Molecular Size Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of substances. fai.usshimadzu.com The fundamental principle of GPC involves the separation of molecules based on their hydrodynamic volume, or size in solution. jordilabs.com A solution of the analyte is passed through a column packed with porous gel; larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. shimadzu.com This method is particularly valuable for assessing the aggregation state of molecules, as it can separate monomers from dimers, trimers, and higher-order aggregates.

Vat dyes, including indigoid compounds structurally related to this compound, are known to exhibit strong intermolecular interactions, such as van der Waals forces and π-π stacking, which promote self-association and aggregation in solution. nih.govatto-tec.com This aggregation behavior is influenced by factors like dye concentration, solvent composition, temperature, and the presence of electrolytes. The extent of aggregation can significantly impact the dyeing process and the final properties of the colored material.

While specific GPC studies on this compound (C.I. 69825) are not extensively documented in publicly available literature, the technique's applicability for characterizing its aggregation state and molecular size distribution can be inferred from its successful use with other aggregating molecules and dyes. For a compound like this compound, which has a defined molecular weight of 750.71 g/mol , GPC analysis would not be used to determine the molecular weight of the monomer itself, but rather to investigate the presence and distribution of aggregates in a given solvent system.

A typical GPC analysis of a this compound solution would likely reveal a chromatogram with multiple peaks. The peak with the longest retention time would correspond to the monomeric form of the dye. Any peaks eluting earlier would represent aggregates of varying sizes (dimers, trimers, etc.). By calibrating the GPC system with standards of known molecular weights, it is possible to estimate the apparent molecular weights of these aggregates.

The data obtained from a GPC experiment can be used to calculate several important parameters that describe the molecular size distribution of the sample:

Number-average molecular weight (Mn): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): This average is more sensitive to the presence of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same size), while higher values indicate a broader distribution of molecular sizes, and thus, a higher degree of aggregation and a range of aggregate sizes.

The following interactive table represents hypothetical GPC data for this compound under different solution conditions, illustrating how this technique could be used to quantify its aggregation behavior.

Sample ConditionRetention Time (min)Peak Area (%)Apparent Mw ( g/mol )Calculated Mn ( g/mol )Calculated Mw ( g/mol )PDI (Mw/Mn)Interpretation
Dilute Solution in Organic Solvent 15.295~7507607851.03Primarily monomeric form with minimal aggregation.
13.85~1500Minor presence of dimers.
Concentrated Aqueous Solution 15.140~750185025501.38Significant aggregation.
13.735~1500High concentration of dimers.
12.525~3000Presence of higher-order aggregates (e.g., tetramers).

Note: The data in this table is illustrative and intended to demonstrate the potential application and interpretation of GPC analysis for this compound. Actual experimental results would depend on specific analytical conditions.

Theoretical and Computational Chemistry of Vat Blue 64

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. It determines molecular properties by calculating the electron density distribution, rather than the complex many-electron wavefunction. Key outputs from DFT calculations include the energies and spatial distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor, often correlating with a molecule's reactivity, electronic excitation energies, and charge-transfer characteristics wikipedia.orgshippingcontainersuk.comscispace.comnih.govresearchgate.net. For Vat Blue 64, DFT calculations would provide insights into its ground-state electronic configuration, identify potential reactive sites, and predict its stability and electronic delocalization.

Research Findings for this compound: Specific DFT calculations detailing the molecular orbital energies, HOMO-LUMO gap, or detailed electronic structure analysis for this compound were not identified in the literature search. However, studies on related anthraquinone (B42736) dyes and other complex organic molecules demonstrate the utility of DFT in characterizing electronic properties researchgate.netresearchgate.netrsc.orgresearchgate.net.

To understand the light absorption and emission properties of this compound, excited-state calculations are employed. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose, extending DFT to investigate excited electronic states. TD-DFT can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., HOMO-LUMO transitions) that give rise to observed photophysical phenomena like fluorescence and phosphorescence researchgate.netmdpi.comacs.orgresearchgate.netresearchgate.net. These calculations are vital for understanding how this compound interacts with light and for predicting its color and potential applications in optoelectronic devices or as a fluorescent probe.

Research Findings for this compound: Specific TD-DFT calculations or detailed photophysical pathway predictions for this compound were not found in the reviewed literature. However, TD-DFT has been successfully applied to study the excited states and photophysical properties of various organic dyes, including anthraquinones and other chromophores, demonstrating its capability in this area rsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.net.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing the study of atomic and molecular movements, conformational changes, and interactions over time.

MD simulations are instrumental in understanding how solvent molecules influence the conformation, dynamics, and interactions of this compound. By modeling the solvent environment, these simulations can reveal how solvation affects molecular flexibility, solubility, and the stability of different molecular arrangements. For dyes like this compound, which are applied in aqueous or mixed solvent systems, understanding solvent-solute interactions is critical for predicting dyeing behavior and performance aps.orgtuhh.denih.govnih.govucl.ac.uk.

Research Findings for this compound: Specific MD simulations detailing solvent effects on this compound's conformation or dynamics were not identified. However, MD simulations are a standard tool for investigating solvent-solute interactions in various chemical systems, including dyes and organic molecules, to understand solvation, hydrogen bonding, and their impact on molecular behavior tuhh.denih.govnih.govdovepress.com.

The tendency of dye molecules to aggregate or self-assemble in solution or solid states can significantly alter their optical and physical properties. MD simulations, often coupled with collective variable analysis or Markov state models, can model these processes by tracking the interactions between multiple dye molecules and their environment researchgate.netucl.ac.ukresearchgate.netresearchgate.netscholaris.ca. Such simulations can elucidate the driving forces behind aggregation, the structures of resulting aggregates, and their impact on properties like color intensity or fluorescence.

Research Findings for this compound: No specific MD simulations focused on the self-assembly or aggregation modeling of this compound were found. Nevertheless, MD is a established technique for studying the self-assembly of various molecules, including peptides, polymers, and other organic systems, providing insights into the formation of ordered structures researchgate.netucl.ac.ukresearchgate.netresearchgate.net.

Chemometric and Machine Learning Approaches for Structure-Reactivity Relationships

Chemometrics and machine learning (ML) offer powerful tools for analyzing complex chemical data and building predictive models. In the context of dyes, these approaches can establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) by correlating molecular descriptors with observed properties such as color, fastness, or reactivity researchgate.networlddyevariety.comsemanticscholar.orgkaust.edu.samdpi.com. ML algorithms can learn patterns from large datasets to predict the properties of new molecules or optimize existing ones.

Research Findings for this compound: Specific applications of chemometrics or machine learning to this compound for predicting its structure-reactivity relationships or other properties were not identified in the literature search. However, chemometric analysis is used in textile science for fiber differentiation mdpi.com, and ML is increasingly applied to predict molecular properties and optimize chemical processes across various fields acs.orgsemanticscholar.orgkaust.edu.samit.edu.

Compound Name List

this compound

Environmental Fate, Degradation Mechanisms, and Remediation Technologies of Vat Blue 64

Chemical Degradation in Environmental Compartments

Oxidative and Reductive Degradation Mechanisms

The degradation of anthraquinone (B42736) vat dyes such as Vat Blue 64 can proceed through either oxidative or reductive pathways. These processes aim to break down the large, colored molecule into smaller, simpler, and ideally, non-toxic compounds.

Reductive Degradation: Vat dyes are typically applied to fibers in their reduced, water-soluble "leuco" form. textiletuts.cominflibnet.ac.inumt.edu.pktiankunchemical.comwikipedia.org This reduction process itself is a key step in their application and can also be a mechanism for their degradation. The reduction of the carbonyl groups on the anthraquinone structure is central to this process. tiankunchemical.com Under anaerobic conditions, microorganisms can utilize dyes as terminal electron acceptors, leading to the reductive cleavage of chromophoric groups. nih.gov For anthraquinone dyes, this involves the reduction of the quinone moiety. nih.gov The process is often facilitated by enzymes like reductases. nih.gov The typical reducing agent used in industrial vat dyeing is sodium dithionite (B78146) (also known as sodium hydrosulphite). wikipedia.orgacademicjournals.org

Oxidative Degradation: Oxidative degradation involves the use of strong oxidizing agents to break down the dye molecule. Advanced Oxidation Processes (AOPs) are highly effective in this regard and typically involve the generation of highly reactive hydroxyl radicals (•OH). chemicalbook.com These radicals are non-selective and can attack the aromatic rings of the anthraquinone structure, leading to their cleavage and eventual mineralization into carbon dioxide and water. nih.gov Common AOPs include the use of Fenton's reagent (Fe²⁺/H₂O₂), ozone (O₃), and persulfates (S₂O₈²⁻). nih.govresearchgate.net For instance, the photocatalysis of persulfate can produce sulfate (B86663) radicals, which in turn react with the dye, leading to the formation of by-products such as hydroxylated anthraquinone derivatives. researchgate.net Microbial degradation can also occur under aerobic conditions, where microorganisms use the dye as a carbon source, leading to its oxidative breakdown. academicjournals.org For example, Pseudomonas desmolyticum and Galactomyces geotrichum have been shown to bring about the oxidative degradation of Vat Red 10, another anthraquinone dye. academicjournals.org

Hydrolytic Stability and Transformation Products

Hydrolytic Stability: Vat dyes are generally known for their stability, which contributes to their excellent fastness properties on textiles. textiletuts.com However, under certain conditions, such as high temperatures, they can be susceptible to hydrolysis. textiletuts.com The stability of solubilized vat dyes can be affected by factors like exposure to sunlight and acidic fumes, which can lead to premature oxidation or degradation. umt.edu.pk

During the microbial degradation of anthraquinone dyes, the initial steps often involve the breakdown of the complex aromatic structure into simpler aromatic compounds. For example, the degradation of Vat Red 10 by Pseudomonas desmolyticum and Galactomyces geotrichum was found to yield 2,6-diisopropyl naphthalene (B1677914) as a major end product. academicjournals.org In the case of Alizarin Red S, another anthraquinone dye, identified degradation products include 1,2-naphthalene dicarboxylic acid, phthalic acid, 1,2-benzenedicarboxylic acid, and benzoic acid. researchgate.net These intermediates are then further broken down into smaller molecules. The complete mineralization of the dye results in the formation of CO₂, H₂O, and inorganic ions. nih.gov

Advanced Remediation Technologies for this compound in Aqueous Systems

Due to the limitations of conventional wastewater treatment methods in completely removing recalcitrant dyes like this compound, advanced remediation technologies have been developed and researched.

Adsorption Mechanisms and Advanced Adsorbent Materials Research

Adsorption is a widely used and effective method for dye removal due to its simplicity and the availability of a wide range of adsorbent materials. scirp.orgscirp.orgmatec-conferences.org The process involves the transfer of dye molecules from the aqueous solution to the surface of a solid adsorbent.

Adsorption Mechanisms: The adsorption of dyes onto an adsorbent can occur through various mechanisms, including:

Physical Adsorption: This is driven by weak van der Waals forces and electrostatic interactions between the dye molecule and the adsorbent surface. researchgate.net

Chemisorption: This involves the formation of a chemical bond (covalent or ionic) between the dye and the adsorbent, often leading to monolayer adsorption. scirp.orgscirp.org

Ion Exchange: This is relevant for ionic dyes and involves the exchange of ions between the dye molecule and the charged surface of the adsorbent.

The effectiveness of adsorption is influenced by several factors such as pH, temperature, initial dye concentration, and the nature of the adsorbent. matec-conferences.org For cationic dyes, adsorption is generally favored at higher pH values where the adsorbent surface tends to be more negatively charged. matec-conferences.org

Advanced Adsorbent Materials Research: While activated carbon is a traditional and highly effective adsorbent due to its large surface area and porous structure, research is ongoing to develop more cost-effective and efficient alternatives. scirp.orgscirp.orgmatec-conferences.orgnih.gov Some of the advanced adsorbent materials investigated for dye removal include:

Agricultural Wastes: Materials like pomegranate peel, palm ash, and sugarcane bagasse have been converted into activated carbon for dye adsorption. scirp.orgscirp.org

Clays and Zeolites: These natural materials possess good adsorption capacities for various dyes.

Industrial Byproducts: Fly ash and sewage sludge have been explored as low-cost adsorbents. scirp.org

Nanomaterials: Materials like chitosan-based nanocomposites and carbon nanotubes are being investigated for their high surface area and enhanced adsorption capabilities. tandfonline.com

Adsorbent MaterialDye TypeAdsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Oak Cupules Activated CarbonNaphthol Blue Black (Acidic)208LangmuirPseudo-first-order nih.gov
Oak Cupules Activated CarbonCrystal Violet (Basic)658LangmuirPseudo-second-order nih.gov
Pomegranate Peel Activated CarbonDirect Blue 106--Pseudo-second-order scirp.org
Palm Ash Activated CarbonBlue 71-FreundlichPseudo-second-order scirp.org

Photocatalytic and Electrocatalytic Degradation Processes

Photocatalytic Degradation: Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst (e.g., Titanium dioxide - TiO₂, Zinc oxide - ZnO) and a light source (e.g., UV or solar light) to generate reactive oxygen species (ROS) like hydroxyl radicals. ajol.infoscirp.orgnih.gov These ROS then degrade the dye molecules. acs.org The process is influenced by factors such as catalyst loading, initial dye concentration, and light intensity. ajol.infoscirp.org For anthraquinone dyes, photocatalytic degradation has been shown to be effective. For example, the degradation of Reactive Blue 19 was achieved using a TiO₂/UV system, with the process being enhanced by the addition of electron acceptors like hydrogen peroxide. ajol.infoscielo.org.za The degradation of Anthraquinone Vat Yellow 1 was also successfully demonstrated using a ZnO photocatalyst under both UV and solar irradiation. scirp.org

Electrocatalytic Degradation: Electrocatalytic processes involve the degradation of pollutants through electrochemical reactions at the surface of an electrode. Direct electrochemical reduction of vat dyes on a graphite (B72142) granule cathode has been investigated as an environmentally friendly alternative to traditional chemical reducing agents. researchgate.net This process allows for the production of the soluble leuco form of the dye without the use of chemicals like sodium dithionite, thereby reducing the generation of problematic waste products. researchgate.netresearchgate.net Indirect electrolysis, using a mediator like an iron-triethanolamine complex, is another approach to achieve the electrochemical reduction of vat dyes. researchgate.net

Membrane Separation and Filtration Principles for Dye Removal

Membrane filtration is a physical separation process that uses a semi-permeable membrane to separate molecules based on their size and shape. atira.in Different types of membrane filtration are used for dye wastewater treatment, each with a different pore size and operating pressure:

Microfiltration (MF): Removes suspended particles and large colloids.

Ultrafiltration (UF): Can remove macromolecules and larger dye molecules. It has been used to treat effluents containing vat dyes like indigo (B80030) and sulphur black, with discoloration rates of up to 80.36% for indigo. researchgate.net

Nanofiltration (NF): Capable of removing smaller organic molecules and multivalent salts, making it effective for desalting and concentrating dyes. synderfiltration.com

Reverse Osmosis (RO): Has the smallest pore size and can remove even monovalent salts, producing high-quality permeate that can be reused. upc.edu

A combination of different membrane processes, such as ultrafiltration followed by reverse osmosis, has been shown to be effective for treating textile wastewater for reuse in dyeing processes with reactive and vat dyes. researchgate.net The main challenge in membrane filtration is membrane fouling, where the membrane pores get blocked by the retained substances, leading to a decrease in permeate flux. upc.edu

Membrane ProcessTarget PollutantRemoval EfficiencyReference
Ultrafiltration (Polysulfone membrane)Indigo (Vat Dye)80.36% discoloration researchgate.net
Ultrafiltration (Polysulfone membrane)Sulphur Black60.78% discoloration researchgate.net
Ultrafiltration (PVDF membrane)Disperse DyesUp to 96% dye removal upc.edu
Nanofiltration/Reverse OsmosisReactive and Vat DyesHigh-quality permeate for reuse researchgate.net

Interactions of Vat Blue 64 with Diverse Substrates and Complex Matrices

Interactions with Nanomaterials and Functionalized Surfaces

Surface Adsorption and Covalent Grafting Studies

Vat dyes, including Vat Blue 64, are generally water-insoluble in their oxidized form, necessitating a reduction process to achieve solubility and substantivity for cellulosic fibers evitachem.commdpi.comscribd.com. The soluble "leuco" form of the dye then penetrates the fiber structure. While direct covalent grafting of this compound to substrates is not a primary mechanism for traditional textile dyeing, the concept of covalent modification of materials with dyes is explored in advanced applications. For instance, sulfonated dyes can be covalently anchored to polymers like carboxymethyl cellulose (B213188) (CMC) through a two-step process involving dye activation and subsequent nucleophilic substitution, yielding functional materials with altered optical properties unife.it. Although specific studies detailing the covalent grafting of this compound are limited in the provided literature, the general principle of dye-substrate chemical bonding is a known strategy for creating stable colorants mdpi.commdpi.com. Surface adsorption, driven by physical forces such as Van der Waals interactions, hydrogen bonding, and electrostatic interactions, plays a significant role in the initial uptake of the leuco form onto fiber surfaces nih.gov.

Mechanistic Aspects of Hybrid Material Formation

The formation of hybrid materials involving this compound would likely leverage its chromophoric properties and its ability to undergo redox transformations. Research into hybrid materials often focuses on incorporating functional dyes into polymer matrices or onto inorganic supports to create materials with tailored optical or electronic properties open.ac.ukresearchgate.net. While specific hybrid material formations with this compound are not extensively detailed, the general approach involves either dispersing the dye within a matrix or chemically linking it. For example, Vat Blue 4 (Indanthrone), a related anthraquinone (B42736) dye, has been used in the preparation of polyethylene (B3416737) composite materials chemicalbook.com. The incorporation of dyes into polymer systems can be achieved through polymerization of colored monomers, grafting onto existing polymers, or polycondensation reactions mdpi.com. These methods aim to create materials where the dye is an integral part of the matrix, enhancing stability and functionality.

Redox Chemistry and Leuko Form Interactions with Materials

The characteristic redox behavior of vat dyes is fundamental to their application. The reversible conversion between the insoluble oxidized form and the soluble leuco form is key to the dyeing process.

Electrochemical Reduction Mechanisms and Equilibrium Studies

Vat dyes undergo reduction to their soluble leuco form in an alkaline environment, typically using reducing agents like sodium hydrosulfite (Na₂S₂O₄) evitachem.comscribd.comutupub.ficottoninc.comajol.inforesearchgate.netresearchgate.net. Electrochemical reduction offers an environmentally friendly alternative, avoiding the large amounts of by-products associated with chemical reducing agents researchgate.netresearchgate.netcore.ac.uk. Studies on indigo (B80030), another vat dye, have demonstrated direct electrochemical reduction pathways, often involving radical anions and subsequent reduction of the leuco dye researchgate.netcore.ac.uk. For instance, research on indigo has shown that electrochemical reduction can occur in a flow cell, with parameters like current density, pH, and temperature influencing the reduction rate core.ac.uk. Electrochemical studies, such as cyclic voltammetry, are employed to understand these reduction mechanisms and determine equilibrium potentials utupub.firsc.orgresearchgate.net. These studies help in elucidating the electron transfer processes involved and the stability of the reduced species. For example, cyclic voltammetry of vat orange dyes revealed distinct reduction peaks, with partial delamination of films observed upon reduction, indicating complex interactions at the electrode surface rsc.org.

Stability of Leuko Form and Re-oxidation Pathways on Substrates

Once the vat dye is reduced to its leuco form and has diffused into the fiber, re-oxidation is necessary to fix the dye onto the substrate, restoring its insoluble, colored state evitachem.comscribd.comcottoninc.com. This re-oxidation is typically achieved by exposure to atmospheric oxygen or through the use of mild oxidizing agents like sodium perborate (B1237305) evitachem.comscribd.com. The leuco form is generally stable in alkaline, anaerobic conditions but is susceptible to oxidation upon exposure to air utupub.fiajol.info. The rate and efficiency of re-oxidation can depend on the substrate's properties and the surrounding environment. For example, research on indigo has shown that re-oxidation can occur rapidly upon rinsing in water, but larger concentrations of certain agents might hinder this process or lead to uneven dyeing ajol.info. The stability of the leuco form is crucial for effective dyeing, as premature oxidation can lead to poor color yield and unevenness. Studies also investigate the potential for electrochemical re-oxidation as part of a closed-loop dyeing system researchgate.net.

Historical Development and Industrial Chemical Evolution of Vat Blue 64

Early Discoveries and Patent Literature Pertaining to Vat Blue 64 Precursors

The journey of this compound began in 1901 with the German chemist René Bohn at Badische Anilin- & Soda-Fabrik (BASF). basf.comresearchgate.net While attempting to produce a more stable version of indigo (B80030), Bohn was working with 2-aminoanthraquinone (B85984), a derivative of anthracene (B1667546). wikipedia.org His experiment, which involved heating 2-aminoanthraquinone with potassium hydroxide (B78521) at high temperatures (220-235 °C), unexpectedly yielded a brilliant blue substance with exceptional fastness properties. researchgate.netwikipedia.org This new compound was Indanthrone (B1215505), which would become the first in a new class of "Indanthren" vat dyes introduced by BASF. basf.comwikipedia.org

The key precursor to this compound is 2-aminoanthraquinone. The synthesis of this precursor was a critical step. Early industrial methods for producing 2-aminoanthraquinone often involved the amination of anthraquinone (B42736) derivatives. The development and patenting of efficient and cost-effective synthesis routes for 2-aminoanthraquinone were therefore crucial for the commercial success of Indanthrone.

The initial synthesis patented by BASF involved the dimerization of 2-aminoanthraquinone under strongly alkaline conditions. wikipedia.org This process leads to the formation of an intermediate which then cyclizes and is oxidized to form the final indanthrone molecule. wikipedia.org The discovery was a landmark achievement, as the resulting dye exhibited far superior lightfastness and wash-fastness compared to indigo. basf.com

Table 1: Key Milestones in the Early Development of this compound

Year Milestone Key Figure/Entity Significance
1901 Discovery of Indanthrone (this compound) René Bohn (BASF) Created the first synthetic vat dye with exceptional fastness, surpassing indigo. basf.comresearchgate.netmfa.org
1901 Introduction of the "Indanthren" brand BASF Marked the commercial beginning of a new class of high-performance dyes. wikipedia.org
Early 1900s Patenting of the synthesis process BASF Secured the industrial production method based on the alkaline fusion of 2-aminoanthraquinone. wikipedia.org

Evolution of Industrial Production Processes for this compound and Related Dyes

The original production method for this compound, while revolutionary, was energy-intensive and produced significant waste. google.com Traditional synthesis involved the condensation of 2-aminoanthraquinone in a molten mixture of potassium hydroxide, sodium hydroxide, and sodium acetate. google.com The resulting leuco compound was then oxidized to yield the final dye. google.com Over the decades, research has focused on optimizing this process to improve yield, reduce costs, and minimize environmental impact.

Scaling up the production of this compound from a laboratory setting to an industrial scale presented numerous challenges. These included managing the highly corrosive nature of the reactants, controlling the high reaction temperatures, and ensuring consistent product quality. Process intensification efforts have focused on several key areas:

Solvent and Catalyst Innovation: Later innovations explored the use of different solvents and catalysts to improve reaction efficiency and reduce waste. For instance, a Chinese patent describes a method using a hydrous cyclic urea (B33335) derivative as a medium and a phase-transfer catalyst with oxygen or air as the oxidant, resulting in higher yield and purity. google.com Another approach involves using dimethyl sulfoxide (B87167) in the presence of sodium hydride and an oxidizing agent to achieve a high yield of a very pure product. sdc.org.uk

Continuous Processing: The shift from batch to continuous processing has been a significant development in the chemical industry. google.com For vat dyes, continuous dyeing processes offer more efficient use of the dye and lead to more level and consistent dyeing results. textilelearner.netp2infohouse.org

Improved Recovery and Purification: Advances in filtration and purification techniques have been crucial for obtaining high-purity pigment-grade this compound and for the recovery and recycling of solvents and other materials, thereby reducing waste. google.com

Raw Material Costs: The cost of 2-aminoanthraquinone is a significant factor in the final price of this compound. chemicalbook.commolbase.com Fluctuations in the price of this key precursor, which is derived from anthracene (a coal tar product), can impact the profitability of the dye.

Energy Consumption: The high temperatures required for the traditional synthesis method translate to high energy costs. google.com Process modifications that allow for lower reaction temperatures or shorter reaction times can lead to substantial cost savings.

Market Demand and Competition: The demand for high-performance, durable textiles, particularly in sectors like workwear, military uniforms, and outdoor fabrics, has sustained the market for vat dyes despite their higher cost compared to other dye classes. textilelearner.netimarcgroup.com However, competition from other high-fastness dyes, such as reactive dyes, has also pushed manufacturers to optimize production and reduce costs. p2infohouse.org

Regulatory Frameworks and Environmental Policy Impact on Industrial Chemical Practices

The manufacturing of synthetic dyes, including this compound, has come under increasing scrutiny due to its environmental impact. The production process can generate significant amounts of wastewater containing hazardous chemicals and residual dyes. slideshare.netpantareiwater.com

Historically, the discharge of untreated or inadequately treated effluent from dye manufacturing plants was a major source of water pollution. slideshare.net In response, stringent environmental regulations have been implemented globally. These regulations have had a profound impact on the industrial practices of vat dye manufacturers, compelling them to adopt cleaner production technologies and more effective wastewater treatment methods. waterandwastewater.comorganicabiotech.com

Key areas of regulatory focus include:

Wastewater Treatment: Manufacturers are required to treat their wastewater to remove color, reduce chemical oxygen demand (COD) and biochemical oxygen demand (BOD), and eliminate heavy metals and other toxic substances. slideshare.net Common treatment methods include coagulation-flocculation, adsorption, biological treatment, and advanced oxidation processes. pantareiwater.comicontrolpollution.com

Reduction of Hazardous Waste: There is a growing emphasis on reducing the generation of hazardous waste at the source. This includes the development of more efficient chemical processes that use less hazardous raw materials and generate fewer byproducts. google.com For example, newer synthesis methods for Vat Blue 6 aim to reduce the discharge of waste acid and salt by using recyclable solvents. google.com

Sustainable Chemistry: The principles of green chemistry are increasingly being applied to dye manufacturing. This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Socio-Economic Dimensions of Vat Dye Manufacturing and Global Chemical Industry

The manufacture of this compound and other vat dyes has had a significant socio-economic impact. The rise of the synthetic dye industry in the early 20th century was a major driver of economic growth in industrializing nations, particularly in Europe.

In recent decades, the center of textile and dye manufacturing has shifted significantly to Asia, with countries like China and India becoming major producers. datahorizzonresearch.comsdinternational.com This shift has been driven by factors such as lower labor costs and growing domestic markets.

The global demand for textiles continues to grow, fueled by rising disposable incomes and population growth, particularly in emerging economies. datahorizzonresearch.com This, in turn, drives the demand for high-quality dyes like this compound, which are valued for their durability and colorfastness. imarcgroup.com The vat dyes market is projected to continue to grow, driven by the demand for high-performance textiles and an increasing focus on sustainability and eco-friendly products. datahorizzonresearch.com

Emerging Research Directions and Future Perspectives in Vat Blue 64 Chemistry

Integration of Vat Blue 64 Research with Advanced Materials Science

The unique chemical structure and properties of this compound make it a compelling candidate for the development of advanced materials. Its large, planar, and highly conjugated system is being explored for applications in organic electronics and functional polymers.

Organic Electronics: Vat dyes, in general, are being investigated for their potential as π-conjugated molecules in organic electronic applications. rsc.org Their inherent stability and specific optical and electronic properties, derived from their extensive sp2 carbon networks and ketone functional groups, make them suitable building blocks for semiconducting organic materials. rsc.org Research is focused on modifying the functional groups on the this compound scaffold to fine-tune its electronic and optical characteristics for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Polymer Nanocomposites: The integration of this compound into polymer matrices is a promising route to creating functional nanocomposites. Vat photopolymerization (VPP) is an additive manufacturing technique that uses light to selectively cure liquid resins into 3D objects, and it is increasingly used to fabricate polymer nanocomposites. frontiersin.orgrsc.orgnih.gov By dispersing this compound, potentially as nanoparticles, within a photopolymer resin, it is possible to create materials with enhanced properties. nih.gov These enhancements could include improved mechanical strength, thermal stability, and the introduction of specific optical or electrical functionalities. rsc.org The primary challenge lies in ensuring a uniform dispersion of the dye within the resin to avoid issues with viscosity and photo-activity during the 3D printing process. frontiersin.org

Functional Textiles: Beyond coloration, research is aimed at imparting new functionalities to textiles using this compound. By modifying the dye or the application process, it may be possible to create textiles with properties such as UV protection, antimicrobial activity, or even embedded sensing capabilities, transforming traditional fabrics into advanced, active materials.

Table 1: Potential Applications of this compound in Advanced Materials

Application Area Potential Role of this compound Key Research Focus
Organic Semiconductors Active layer component in OFETs and OPVs Modification of chemical structure to optimize charge transport and light absorption. rsc.org
Polymer Nanocomposites Functional filler for enhanced mechanical, thermal, or optical properties. rsc.org Achieving uniform dispersion in polymer matrices for techniques like vat photopolymerization. frontiersin.orgnih.gov
Functional Textiles Imparting UV-blocking, antimicrobial, or sensory properties. Developing methods to durably functionalize fibers during the dyeing process.

Novel Spectroscopic Probes and Sensing Applications Based on this compound

The distinct spectroscopic signature of this compound, coupled with its ability to interact with other chemical species, opens up possibilities for its use in chemical sensing. The development of fluorescent indicators for detecting ions is a significant area of research where molecules with specific binding and optical properties are employed. rsc.org

Fluorescent Ion Sensors: Many organic dyes can act as fluorescent probes, where their fluorescence intensity or wavelength changes upon binding to a specific ion. ionoptix.com This change allows for the visualization and quantification of ion concentrations in real-time. The complex structure of this compound, containing multiple heteroatoms, could potentially act as a chelation site for metal ions. Research in this area would involve studying the fluorescence spectroscopy of this compound in the presence of various ions to identify any selective interactions that lead to a measurable change in its photophysical properties. nih.govtorvergata.it If a selective response is identified, this compound could be developed into a sensitive and selective fluorescent probe for specific metal ions. rsc.org

Ratiometric Probes: Ratiometric fluorescent probes offer more precise measurements by exhibiting a shift in the emission or excitation spectrum upon binding to an analyte, rather than just a change in intensity. rsc.orgionoptix.com The design of such probes based on the this compound scaffold would be a significant advancement, requiring synthetic modification to introduce specific ion-binding moieties and to control the resulting spectral shifts.

Table 2: Potential Sensing Applications for this compound Derivatives

Target Analyte Sensing Principle Potential Application Research Direction
Heavy Metal Ions (e.g., Pb(II)) Chelation-induced fluorescence quenching or enhancement. torvergata.it Environmental water quality monitoring. Spectroscopic studies of this compound with various metal ions. nih.gov
Biologically Relevant Cations (e.g., Ca²⁺) Conformational change upon ion binding leading to a spectral shift. ionoptix.com Cellular imaging and biological research. Synthesis of this compound derivatives with specific ionophores.
Anions Interaction with electron-deficient pockets in a modified structure. Industrial process monitoring. Molecular modeling to design anion-selective receptors on the dye structure.

Green Synthesis Innovations and Circular Economy Principles in Dye Chemistry

The environmental impact of dye synthesis and application is a major concern, driving significant research into sustainable chemical practices. The principles of green chemistry and the circular economy are being increasingly applied to the lifecycle of dyes like this compound.

Green Synthesis: Traditional synthesis of indigo (B80030) and related vat dyes often involves multi-step processes with harsh chemicals. ripublication.com Researchers are exploring greener alternatives, such as enzymatic and microbial routes, which can reduce the need for hazardous reagents and minimize waste. gnest.org The Baeyer-Drewson reaction, a classic method for indigo synthesis, is being adapted for smaller-scale, more controlled production. free.freltamiz.com For this compound, this involves investigating biosynthetic pathways and enzyme-catalyzed reactions that could replace conventional synthetic steps.

Sustainable Dyeing Processes: The vat dyeing process itself is a focus for innovation. It traditionally involves reducing the insoluble dye to a soluble "leuco" form using agents like sodium dithionite (B78146) in an alkaline solution, which is then applied to the fabric and re-oxidized. free.fraalto.fiyoutube.com Sustainable approaches aim to replace harsh reducing agents with more environmentally benign alternatives, such as electrochemical reduction or biodegradable reducing agents. gnest.org

Circular Economy: A circular economy model for textiles seeks to minimize waste and maximize resource utilization. aalto.fi For vat dyes, this includes developing closed-loop systems where dye-containing wastewater is treated to recover and reuse the dye. gnest.orghkrita.com Technologies that allow for the reuse of the dyebath for subsequent dyeing cycles can significantly reduce water consumption and effluent discharge. hkrita.com Furthermore, methods for effectively stripping vat dyes from fabrics are being investigated to enable the recycling of cotton and other textiles at the end of their life. aalto.fi

Table 3: Comparison of Traditional vs. Green Approaches in Vat Dye Chemistry

Process Traditional Method Green/Sustainable Alternative
Synthesis Multi-step chemical synthesis using harsh reagents. ripublication.com Biocatalytic or microbial synthesis; optimized chemical routes with reduced waste. gnest.org
Dye Reduction Use of sodium dithionite. free.frgoogle.com Electrochemical reduction, enzymatic reduction, use of biodegradable reducing agents. gnest.org
Dyeing Effluent Discharge of large volumes of colored and chemical-laden water. Closed-loop systems for dye recovery and water recycling. hkrita.comfuturedatastats.com
End-of-Life Landfilling of dyed textiles. Chemical or biological stripping of dyes to enable fiber recycling. aalto.fi

Advanced Modeling and Simulation for Predictive Chemical Behavior

Computational chemistry provides powerful tools to understand and predict the behavior of complex molecules like this compound at an atomic level. These in-silico methods can accelerate research and development by guiding experimental work.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cmu.eduphyschemres.org For this compound, DFT calculations can predict key properties such as its color (by calculating the electronic transition energies), its redox potential (crucial for the vatting process), and its chemical reactivity. This theoretical insight can help in designing new derivatives with tailored properties. physchemres.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.govnih.gov This approach can be used to study the interaction of this compound with textile fibers, such as cotton. By simulating the adsorption and binding process, researchers can gain a fundamental understanding of the factors that determine dye uptake and fastness properties. nih.govrsc.org MD simulations are also valuable for studying how the dye molecules aggregate in solution and how they interact with other components in a formulation.

Table 4: Application of Computational Modeling to this compound Research

Computational Method Information Gained Impact on Research
Density Functional Theory (DFT) Electronic structure, UV-Vis absorption spectra, redox potentials, molecular orbitals. cmu.eduphyschemres.org Rational design of new dye derivatives with specific colors and electrochemical properties.
Molecular Dynamics (MD) Dye-fiber interaction energies, binding modes, diffusion in solution. nih.govnih.gov Understanding mechanisms of dyeing and fading; predicting dye performance on different substrates.
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed study of reaction mechanisms (e.g., reduction, oxidation) in a complex environment. Optimizing the vatting and oxidation steps in the dyeing process for higher efficiency.

Interdisciplinary Approaches to Unravel Complex Chemical Phenomena Involving this compound

The future of this compound research lies in the convergence of different scientific disciplines. By combining expertise from chemistry, physics, materials science, and biology, a more holistic understanding of its properties and potential can be achieved.

Photochemistry: A deep understanding of the photochemical behavior of this compound is essential for many of the emerging applications. rsc.org Studying how the molecule interacts with light, its excited-state properties, and its stability to photodegradation can inform the development of light-harvesting materials for organic electronics or highly durable pigments. rsc.orgrsc.org

Supramolecular Chemistry: This field focuses on the non-covalent interactions that govern how molecules assemble. rsc.org For this compound, supramolecular chemistry can provide insights into dye aggregation in solution, which affects the dyeing process, and the formation of ordered structures on surfaces. researchgate.netnih.gov This knowledge could be leveraged to create self-assembled monolayers for electronic devices or to develop novel drug delivery systems where the dye acts as a carrier. researchgate.net

Materials Engineering: Collaboration with materials engineers is crucial for translating the fundamental chemical properties of this compound into practical, high-performance materials. rsc.orgrsc.org This includes developing processing techniques for incorporating the dye into polymers and composites, and characterizing the resulting materials to establish structure-property relationships. researchgate.net

Table 5: Interdisciplinary Fields and Their Contribution to this compound Research

Interdisciplinary Field Key Research Questions Potential Outcomes
Photochemistry rsc.org What are the excited state dynamics of this compound? How does it degrade under UV irradiation? Development of photostable pigments and materials for optoelectronics. rsc.org
Supramolecular Chemistry rsc.org How does this compound self-assemble in solution and on surfaces? Can it form host-guest complexes? researchgate.netnih.gov Controlled fabrication of thin films for sensors; novel encapsulation and delivery systems.
Biochemistry Does this compound interact with biological molecules? Can it be used in bio-imaging? Development of biocompatible functional materials and biological probes.
Chemical Engineering How can the synthesis and dyeing processes be scaled up sustainably? Environmentally friendly and economically viable industrial production of this compound and its products. researchgate.net

Q & A

Q. What are the optimal synthesis conditions for Vat Blue 64, and how can researchers validate reproducibility?

  • Methodological Answer : To determine optimal synthesis conditions, systematically vary parameters (e.g., temperature, solvent polarity, reaction time) using a factorial design approach. Validate reproducibility by repeating experiments ≥3 times under identical conditions and applying statistical tools (e.g., ANOVA) to assess variability. Document protocols in detail, including raw data and instrument calibration steps, to ensure transparency . Characterization via FTIR and HPLC can confirm structural consistency between batches .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure, and how should data be interpreted?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze absorption maxima (λ_max) correlated with chromophore transitions, complemented by fluorescence spectroscopy for excited-state behavior. Pair with computational methods like TD-DFT to validate experimental spectra. For structural confirmation, employ NMR (¹H/¹³C) and mass spectrometry (HRMS), ensuring peak assignments align with predicted fragmentation patterns. Cross-reference data with published spectra in peer-reviewed databases to mitigate interpretation errors .

Q. How can researchers assess the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated aging studies using controlled light exposure (e.g., UV lamps at 365 nm) and environmental chambers to simulate humidity/temperature gradients. Quantify degradation via HPLC-MS to identify byproducts and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Include control samples and replicate experiments (n=5) to account for experimental noise. Report uncertainties (e.g., confidence intervals) to contextualize findings .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Apply solvent-effect modeling (e.g., COSMO-RS) to predict solvatochromic shifts and compare with experimental UV-Vis/fluorescence data. Investigate aggregation tendencies via dynamic light scattering (DLS) or SEM in different solvents. If discrepancies persist, conduct temperature-dependent studies to isolate thermodynamic vs. kinetic contributions. Transparently report all data, including outliers, and discuss alternative hypotheses (e.g., solvent impurities) in supplementary materials .

Q. What computational strategies are recommended for modeling this compound’s interaction with cellulose substrates?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate dye-fiber interactions, focusing on binding affinity and orientation. Validate with MD simulations (AMBER/CHARMM force fields) to assess stability over time. Pair with experimental validation via FTIR-ATR to detect hydrogen-bonding shifts or XRD for crystallinity changes. Ensure computational parameters (e.g., solvation models) align with experimental conditions, and disclose software versions/scripts for reproducibility .

Q. How should researchers design experiments to investigate the redox mechanisms of this compound in catalytic applications?

  • Methodological Answer : Employ cyclic voltammetry (CV) to identify redox potentials and reaction reversibility. Couple with in-situ Raman spectroscopy to track intermediate species. Use controlled-potential electrolysis to isolate products, followed by GC-MS/NMR for structural elucidation. Apply the PICO framework (Population: dye molecules; Intervention: electrochemical perturbation; Comparison: inert electrolytes; Outcome: mechanistic pathway) to structure hypotheses .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound’s dyeing efficiency?

  • Methodological Answer : Implement multivariate analysis (e.g., PCA) to identify key variables (e.g., particle size, purity) influencing efficiency. Use regression models (linear/mixed-effects) to quantify correlations. For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) with Bonferroni correction. Pre-register analysis plans to avoid bias, and share raw datasets in repositories like Zenodo for peer validation .

Methodological and Ethical Considerations

Q. How can researchers ensure data integrity when studying this compound’s environmental toxicity?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Metadata : Document experimental conditions (ISO 14040 standards for LCA).
  • Data validation : Use certified reference materials and inter-laboratory comparisons.
  • Ethics : Disclose conflicts of interest and adhere to OECD guidelines for ecotoxicity testing.
  • Transparency : Archive raw data (e.g., EC50 values) in public repositories with embargo periods to protect ongoing research .

What frameworks can guide the formulation of novel research questions about this compound’s applications?

  • Methodological Answer : Adopt the FINER criteria:
  • Feasible : Ensure access to specialized equipment (e.g., spectroelectrochemical cells).
  • Interesting : Align with gaps in sustainability (e.g., biodegradable dye alternatives).
  • Novel : Explore hybrid systems (e.g., this compound in perovskite solar cells).
  • Ethical : Avoid animal testing; use in vitro models for toxicity screening.
  • Relevant : Link to SDGs (e.g., Clean Water and Sanitation) .

Data Management and Reproducibility

Q. How should researchers structure a data management plan (DMP) for studies involving this compound?

  • Methodological Answer :
    Use the DMP template from the European Research Council (ERC):
  • Data types : Include spectral raw files (.dx), computational inputs/outputs, and microscopy images.
  • Storage : Use encrypted, version-controlled platforms (e.g., Figshare) with DOI assignment.
  • Sharing : Define embargo periods (e.g., 24 months post-publication) and formats (e.g., .csv for numerical data).
  • Preservation : Retain data for 10+ years; depersonalize metadata to protect IP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.